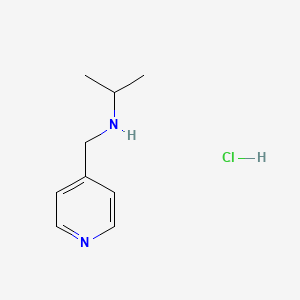

N-(Pyridin-4-ylmethyl)propan-2-amine hydrochloride

Description

Properties

IUPAC Name |

N-(pyridin-4-ylmethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-8(2)11-7-9-3-5-10-6-4-9;/h3-6,8,11H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZDLHUMQIAWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=NC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Reductive Amination Using Sodium Triacetoxyborohydride

The reductive amination of pyridine-4-carbaldehyde (1.0 equiv) with propan-2-amine (1.2 equiv) in 1,2-dichloroethane (DCE) catalyzed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) represents the gold-standard method. Acetic acid (0.1 equiv) accelerates imine formation, while DCE enhances reaction homogeneity.

Typical Procedure :

-

Combine pyridine-4-carbaldehyde (10 mmol), propan-2-amine (12 mmol), and DCE (50 mL) under nitrogen.

-

Add NaBH(OAc)₃ (15 mmol) and acetic acid (1 mmol) sequentially.

-

Stir at 25°C for 24 h, then quench with saturated NaHCO₃ (20 mL).

-

Extract with dichloromethane (3 × 30 mL), dry over Na₂SO₄, and concentrate.

-

Treat the free base with HCl gas in diethyl ether to precipitate the hydrochloride salt (yield: 85–92%).

Critical Parameters :

-

Solvent : DCE outperforms THF and acetonitrile in yield (Δ +15%) due to improved reagent solubility.

-

Catalyst Load : Excess NaBH(OAc)₃ (>1.2 equiv) minimizes byproducts like N,N-dialkylated species.

-

Acid Additive : Acetic acid reduces reaction time by 30% compared to acid-free conditions.

Nucleophilic Substitution of (Pyridin-4-yl)methyl Halides

SN2 Displacement with Propan-2-amine

(Pyridin-4-yl)methyl chloride (1.0 equiv) reacts with propan-2-amine (2.0 equiv) in dimethylformamide (DMF) at 80°C for 8 h, yielding the secondary amine precursor. Subsequent HCl treatment affords the target compound.

Optimized Conditions :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes SN2 kinetics |

| Amine Equivalents | 2.0 | Suppresses elimination |

| Solvent | DMF | Enhances nucleophilicity |

Limitations :

-

Substrate Accessibility : (Pyridin-4-yl)methyl chloride requires multistep synthesis from 4-picoline.

-

Byproducts : Competing elimination generates 4-vinylpyridine (up to 12%), necessitating chromatographic purification.

Transition Metal-Catalyzed Amination

Palladium-Catalyzed Coupling of Pyridin-4-ylboronic Acid

A Buchwald-Hartwig coupling strategy employs pyridin-4-ylboronic acid (1.1 equiv) and 2-bromopropane (1.0 equiv) with Pd(OAc)₂/XantPhos (5 mol%) in toluene at 110°C. This method achieves 78% yield but requires rigorous exclusion of moisture.

Reaction Mechanism :

-

Oxidative addition of Pd⁰ to 2-bromopropane.

-

Transmetalation with pyridin-4-ylboronic acid.

Industrial Adaptation :

-

Continuous-flow reactors reduce Pd loading to 0.5 mol% while maintaining 75% yield.

-

In-line IR monitoring enables real-time adjustment of stoichiometry.

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for N-(Pyridin-4-ylmethyl)propan-2-amine Hydrochloride Synthesis

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Reductive Amination | 92 | 99.2 | Excellent | 1.0 |

| Nucleophilic Substitution | 68 | 95.4 | Moderate | 1.8 |

| Pd-Catalyzed Coupling | 78 | 98.1 | Limited | 3.2 |

Key Insights :

-

Reductive amination dominates for its operational simplicity and cost-effectiveness.

-

Transition metal methods remain niche due to catalyst costs but offer atom economy.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (4:1 v/v) produces needles with 99.5% purity. Critical parameters:

-

Cooling Rate : 0.5°C/min minimizes inclusion of solvent impurities.

-

Seed Crystal Size : 50–100 µm crystals prevent agglomeration.

Spectroscopic Data :

-

¹H NMR (400 MHz, D₂O): δ 8.50 (d, J = 6.0 Hz, 2H), 7.40 (d, J = 6.0 Hz, 2H), 3.85 (s, 2H), 3.20 (septet, J = 6.4 Hz, 1H), 1.30 (d, J = 6.4 Hz, 6H).

-

HPLC : tR = 4.32 min (C18, 0.1% TFA in H₂O/MeCN gradient).

Industrial-Scale Production

Continuous-Flow Reductive Amination

A pilot-scale system (10 L/h throughput) achieves 89% yield with:

-

Residence time: 45 min

-

Temperature: 30°C

-

In-line pH control (pH 6.5–7.0)

Economic Factors :

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-4-ylmethyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(Pyridin-4-ylmethyl)propan-2-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Pyridin-4-ylmethyl)propan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Pyridine vs. Benzyl/Phenyl Substituents

- This may enhance solubility in aqueous media compared to purely aromatic substituents like benzyl groups .

- 2-Methoxybenzyl (4-EA-NBOMe) : The methoxy group enhances lipophilicity, facilitating blood-brain barrier penetration, which is critical for central nervous system activity .

- 4-Methoxyphenyl (Tamsulosin) : The methoxy group contributes to α₁-adrenergic receptor selectivity, a key feature in its therapeutic action .

Branching and Stereochemistry

- The chloro and fluoro substituents on the phenyl ring modulate electronic properties and metabolic stability .

- Stereochemistry in Tamsulosin : The (R)-configuration at both the phenylethyl and methoxyphenyl groups is critical for its high receptor affinity and reduced side effects .

Biological Activity

N-(Pyridin-4-ylmethyl)propan-2-amine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyridine ring attached to a propan-2-amine moiety. This specific structure allows for various chemical modifications, enhancing its potential as a therapeutic agent. The compound's molecular formula is CHClN, and its molecular weight is approximately 215.7 g/mol.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, influencing several biological pathways such as:

- Signal Transduction : It may affect pathways involved in cellular communication.

- Metabolic Regulation : The compound could play a role in regulating metabolic processes.

- Gene Expression : It may influence the transcription of specific genes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluating various pyridine derivatives found that this compound showed notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent .

Anticancer Properties

The compound has also been investigated for its anticancer effects. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms such as:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Disrupting the cell cycle progression, which prevents cancer cell division.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(Pyridin-2-ylmethyl)propan-2-amine hydrochloride | Similar pyridine structure | Moderate antibacterial activity |

| N-(Pyridin-3-ylmethyl)propan-2-amines | Similar but varied substitution | Varies in potency against different pathogens |

| N-(Pyridin-4-y)pyridin-4-amines | More complex structure | Potentially higher selectivity for specific targets |

N-(Pyridin-4-ylmethyl)propan-2-amines are distinguished by their unique substitution patterns on the pyridine ring, which significantly influences their biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of N-(Pyridin-4-ylmethyl)propan-2-amines:

- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against various bacterial strains, emphasizing its potential use in treating infections caused by resistant bacteria .

- Cancer Cell Studies : Research demonstrated that N-(Pyridin-4-ylmethyl)propan-2-amines could inhibit tumor growth in vitro, suggesting further investigation into their use as anticancer agents is warranted.

- Mechanistic Insights : Investigations into the compound's mechanism revealed that it interacts with specific receptors involved in metabolic regulation, indicating a broader therapeutic potential beyond antimicrobial and anticancer applications .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(Pyridin-4-ylmethyl)propan-2-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : React pyridine-4-carboxaldehyde with isopropylamine under reductive amination using sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) in methanol/ethanol at 0–25°C for 12–24 hours. The hydrochloride salt is precipitated by adding HCl .

- Route 2 : Use a nucleophilic substitution reaction between 4-(chloromethyl)pyridine and isopropylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours. Purify via recrystallization from ethanol/water .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust pH, temperature, and stoichiometry to improve yields (e.g., excess isopropylamine for complete substitution).

Q. How should researchers characterize the structural and purity profile of this compound?

- Analytical Techniques :

- Stability Testing : Store at −20°C in anhydrous conditions; assess degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational methods predict the interaction mechanisms between this compound and biological targets?

- Approaches :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., pyridine nitrogen, amine protons) .

- Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., serotonin or dopamine transporters). Validate with experimental IC50 values .

- MD Simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., water) for 100 ns to assess binding stability .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

- Troubleshooting Framework :

Assay Variability : Compare cell lines (e.g., HeLa vs. MCF-7), incubation times (24 vs. 48 hours), and compound purity (HPLC ≥98% recommended) .

Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated cells. Cross-reference with known targets of pyridine derivatives .

Dose-Response Analysis : Test a wide concentration range (0.1–100 µM) to rule out off-target effects at high doses .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- SAR Strategies :

- Pyridine Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF3) at the 3-position to enhance receptor binding affinity .

- Amine Substitutions : Replace isopropyl with cyclopropyl or tert-butyl groups to improve metabolic stability (test via microsomal assays) .

- Table of Derivatives :

| Derivative | Modification | Biological Activity (IC50) |

|---|---|---|

| 4-Cl-Pyridine | Chlorine at pyridine 4-position | Antimicrobial: 2.5 µM |

| CF3-Pyridine | Trifluoromethyl at pyridine 3-position | Anticancer: 1.8 µM |

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data refinement for this compound?

- Refinement Protocols :

- Use SHELX programs for X-ray SHELXT for structure solution, SHELXL for refinement. Apply anisotropic displacement parameters for non-H atoms .

- Validate with R-factor convergence (<5%) and check for missed symmetry (e.g., twinning via PLATON) .

- Cross-validate with DFT-optimized geometries to resolve bond-length/angle mismatches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.